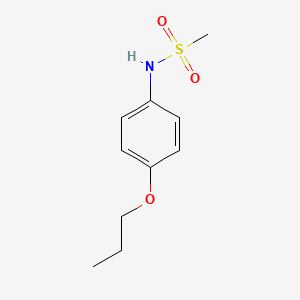

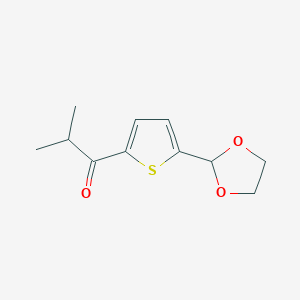

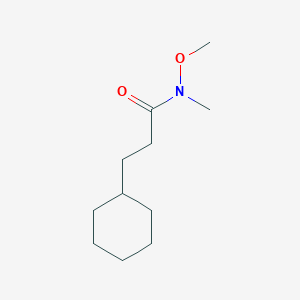

5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

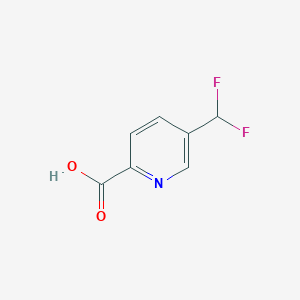

“5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone” is a chemical compound that belongs to the class of 1,3-dioxolanes . 1,3-dioxolanes are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols, and represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .

Synthesis Analysis

The synthesis of 1,3-dioxolanes involves the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . This process results in the formation of new enantiomerically pure and racemic 1,3-dioxolanes .Molecular Structure Analysis

The molecular structure of “5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone” is established through elemental analysis and spectroscopic characterization .Chemical Reactions Analysis

The chemical reactions involving 1,3-dioxolanes include oxidation of various acetals, including open-chain acetals, 1,3-dioxanes, and 1,3-dioxalanes, with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as co-catalyst .科学的研究の応用

Zeolite-Catalyzed Synthesis of Dioxolanes

Zeolites have been used as catalysts for the synthesis of 1,3-dioxolanes, like 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone, from styrene oxide and aliphatic ketones. The research indicates that both the diffusion factor and acidity of the zeolites influence the yield of 1,3-dioxolanes. This suggests a potential application in optimizing the production of such compounds (Zatorski & Wierzchowski, 1991).

Synthesis with Metal Catalysts

The synthesis of various 1,3-dioxolanes, including structures similar to 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone, has been achieved using metal catalysts. This method allows reactions to proceed readily at room temperature, producing good yields and demonstrating a versatile approach for synthesizing 1,3-dioxolanes (Adams, Barnard & Brosius, 1999).

Five-Membered Ring Systems in Heterocyclic Chemistry

In heterocyclic chemistry, five-membered ring systems, including dioxolanes, have been synthesized and studied for their reactions. Hydroxyacetophenones, for instance, can be converted to 1,3-dioxolanes, which are important intermediates in various chemical syntheses, including anti-cancer drugs (Aitken, 1990).

Heterogeneously Catalyzed Condensations

The acid-catalyzed condensation of glycerol with aldehydes and ketones, including the synthesis of 1,3-dioxolanes, has been investigated. This process explores the use of solid acids as heterogeneous catalysts, revealing potential applications in the development of novel platform chemicals (Deutsch, Martin & Lieske, 2007).

Antioxidant Evaluation of Dioxolane Derivatives

Dioxolane derivatives have been evaluated for their antioxidant activities. The study included quantum chemical calculations and molecular docking analysis to understand the interactions with biological systems. This indicates a potential biomedical application of such compounds (Althagafi, 2022).

Cleaving Agents for 1,3-Dioxolanes

Research has also focused on developing methods for cleaving 1,3-dioxolanes. Thiourea, for instance, has been reported as an effective agent for cleaving 1,3-dioxolanes derived from aldehydes and ketones. This research is crucial in understanding the chemical behavior and potential manipulation of dioxolanes (Majumdar & Bhattacharjya, 1999).

Safety And Hazards

特性

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-7(2)10(12)8-3-4-9(15-8)11-13-5-6-14-11/h3-4,7,11H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNVEQXCRHSSMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641907 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone | |

CAS RN |

898772-80-0 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)

![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)